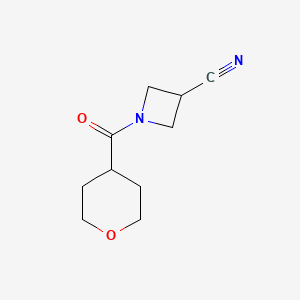

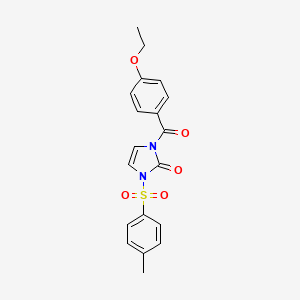

![molecular formula C14H20N4 B2857476 2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 851879-16-8](/img/structure/B2857476.png)

2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

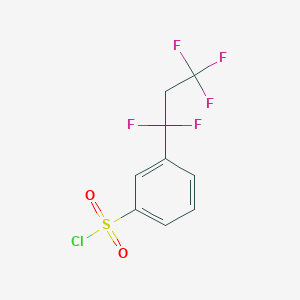

“2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H20N4 . It has a molecular weight of 244.34 . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridine synthesis is a well-studied field. A variety of methods have been developed, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis

The InChI code for “2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is 1S/C13H18N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h2-4,7,14H,5-6,8-10H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine compounds exhibit significant activity in various chemical reactions. For instance, they show in vitro anti-TB activity against replicating and non-replicating, multidrug-resistant TB (MDR-TB), and extensively drug-resistant TB (XDR-TB) .Aplicaciones Científicas De Investigación

Antimycobacterial and Antituberculosis Applications

Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in combating mycobacterial infections. Specifically, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, with compounds demonstrating significant safety indices and antimycobacterial activity (Kai Lv et al., 2017; Zhaoyang Wu et al., 2016). These findings open new directions for further structure-activity relationship (SAR) studies and the development of new antitubercular agents.

Anticancer Activity

A variety of imidazo[1,2-a]pyridine derivatives have been evaluated for their anticancer activity. Synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives revealed that certain compounds exhibited good anticancer activity against a range of cancer cell lines (Sandeep Kumar et al., 2013). Additionally, optimization of imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the discovery of compounds with potent inhibitory effects on Aurora kinases and FLT3 kinase, showcasing potential for the treatment of acute myeloid leukemia (AML) (V. Bavetsias et al., 2012).

Antimicrobial and Enzyme Inhibition

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antimicrobial activity. For instance, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives exhibited excellent antibacterial and antifungal activities compared to standard drugs (R. Rajkumar et al., 2014). Moreover, these compounds have been found to modulate dopamine receptor activity, indicating potential applications in the treatment of neurological disorders (P. Baures et al., 1994).

Broad Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" due to its broad range of applications in medicinal chemistry. It has been involved in the development of compounds with anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and other activities, highlighting its versatility as a scaffold for therapeutic agents (A. Deep et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2,7-dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c1-11-3-6-18-13(12(2)16-14(18)9-11)10-17-7-4-15-5-8-17/h3,6,9,15H,4-5,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVOQYUSGMSHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)CN3CCNCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

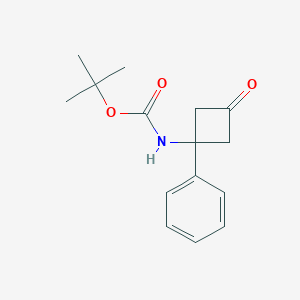

![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)

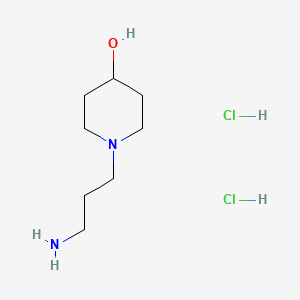

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)

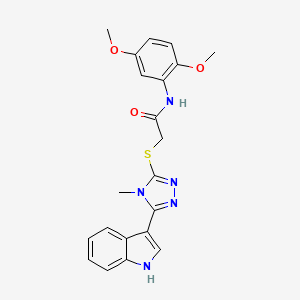

![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)

![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)